Hmdra
Overview
Description
Hmdra is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for use in various research fields.
Scientific Research Applications
Human Metabolome Database (HMDB) : The HMDB is a comprehensive resource for metabolomic studies and systems biology. It facilitates research in clinical biochemistry and metabolomics, offering insights into human metabolites and their roles in health and disease. Significant upgrades to the database have enhanced its applications in various scientific fields including nutrition, biochemistry, and clinical genetics (Wishart et al., 2012), (Wishart et al., 2008), (Wishart et al., 2017).
Hexamethylene Diamine Adipate (HMDA) : HMDA is a value-added chemical used in the synthesis of nylon. It can be produced economically using specific catalysts, highlighting its industrial significance in materials science (Lee et al., 2021).
5-Hydroxymethylfurfural (HMF) : HMF is an important intermediate in the biorefinery process. It provides energy and chemical building blocks for various applications and can potentially replace fossil-fuel resources. The efficient conversion of biomass to HMF has been a subject of significant research, focusing on catalyst development and optimizing production conditions (Rosatella et al., 2011), (Yu & Tsang, 2017).
Helmet-Mounted Displays (HMDs) : In aerospace applications, HMDs allow astronauts to monitor vital signs and receive instructions, enhancing operational efficiency and safety in space missions (Nakajima et al., 2000).
Human Milk Oligosaccharides (HMOs) : HMOs have been studied for their role in infant nutrition and immunity. They act as soluble receptors for pathogens, potentially increasing the resistance of breast-fed infants to various infections (Xu & Townsend, 2021), (Kunz et al., 2000).
properties
IUPAC Name |
(9S)-4,5-dihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-1-3-17(4-2-12)11-5-10-6-15(19)16(20)7-13(10)14(17)9-21-8-11/h1-4,6-7,11,14,19-20H,5,8-9H2/t11-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYLNFPIDENDY-YNODCEANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921076 | |
Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hmdra | |
CAS RN |
113459-56-6 | |
Record name | 10-Hydroxy-11-methoxydracaenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113459566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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